![molecular formula C22H20F2N2O4S B2918849 N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide CAS No. 451506-71-1](/img/structure/B2918849.png)

N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

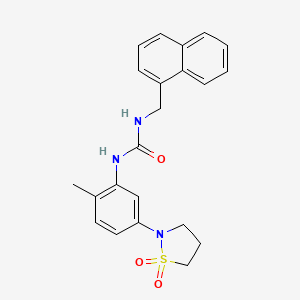

N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide, also known as EF5, is a small molecule that has been widely used in scientific research as a hypoxia marker. Hypoxia, or low oxygen levels, is a common feature of many diseases, including cancer, and EF5 has been used to identify hypoxic regions in tumors.

Scientific Research Applications

Neurological Research Applications

N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide and its derivatives have been studied for their potential in neurological research, particularly in the imaging of brain receptors and the investigation of diseases like Alzheimer's. A study used a similar fluorinated derivative for positron emission tomography (PET) imaging, targeting serotonin 1A receptors in Alzheimer's disease patients. This approach aimed at quantifying receptor densities, offering insights into the disease's progression and symptoms (Kepe et al., 2006).

Cancer Research and Radioprotection

In cancer research, fluorine-containing amides, akin to this compound, have been synthesized and analyzed for their radioprotective activity. These compounds demonstrate a protective effect against radiation, suggesting a potential application in protecting healthy tissues during cancer radiotherapy (Vasil'eva & Rozhkov, 1992).

Antimicrobial and Antipathogenic Activity

Thiourea derivatives of benzamides, including structures similar to this compound, have been synthesized and shown significant antimicrobial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the compound's potential in developing new antimicrobial agents with specific action mechanisms (Limban, Marutescu, & Chifiriuc, 2011).

Agricultural Chemistry

In the field of agricultural chemistry, benzamide derivatives have been developed as novel insecticides, demonstrating high activity against lepidopterous pests. These compounds, by virtue of their unique structure and mode of action, offer a promising avenue for pest control, aligning with integrated pest management programs (Tohnishi et al., 2005).

Material Science and Engineering

In material science, benzamide-based compounds are explored for their role in enhancing the properties of nanofiltration membranes. These innovations aim at improving water flux and selectivity, crucial for the treatment of dye solutions and wastewater management, showcasing the compound's relevance beyond biological applications (Liu et al., 2012).

Biochemical Analysis

Biochemical Properties

The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature .

Cellular Effects

The compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(4-ethoxyphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been reported .

Dosage Effects in Animal Models

The effects of N-(4-ethoxyphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide at different dosages in animal models, including any threshold effects or toxic or adverse effects at high doses, have not been studied .

Transport and Distribution

The transport and distribution of N-(4-ethoxyphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide within cells and tissues, including any transporters or binding proteins it interacts with and any effects on its localization or accumulation, have not been reported .

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O4S/c1-2-30-18-9-7-17(8-10-18)26-22(27)20-13-19(11-12-21(20)24)31(28,29)25-14-15-3-5-16(23)6-4-15/h3-13,25H,2,14H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWQIPJGJSIHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918770.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2918771.png)

![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr](/img/structure/B2918773.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2918775.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)